molecular formula C16H12BrN5 B1684272 4-[(4-Bromofenil)metil-(1,2,4-triazol-4-il)amino]benzonitrilo CAS No. 148869-05-0

4-[(4-Bromofenil)metil-(1,2,4-triazol-4-il)amino]benzonitrilo

Número de catálogo: B1684272
Número CAS: 148869-05-0
Peso molecular: 354.20 g/mol
Clave InChI: GGPPBTSXFROGAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YM-511 es un inhibidor de la aromatasa no esteroideo altamente específico. La aromatasa es una enzima que convierte los andrógenos en estrógenos, y los inhibidores como YM-511 son cruciales para reducir los niveles de estrógeno en el cuerpo. Este compuesto es particularmente potente, con valores de IC50 de 0,4 y 0,12 nanomolar en células de ovario de rata y placenta humana, respectivamente . YM-511 se utiliza principalmente en entornos de investigación para estudiar procesos y enfermedades dependientes de estrógenos, como el cáncer de mama .

Aplicaciones Científicas De Investigación

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

YM-511 se sintetiza a través de un proceso químico de varios pasos. La síntesis comienza con la preparación de 4-bromobencilamina, que luego se hace reaccionar con 4-cianobenzaldehído para formar un compuesto intermedio. Este intermedio se somete a ciclación con 1,2,4-triazol para producir YM-511 .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para YM-511 no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar, incluidos pasos de purificación como la recristalización y la cromatografía para garantizar altos niveles de pureza .

Actividad Biológica

YM 511, a derivative of 4-amino-4H-1,2,4-triazole, has garnered attention for its potential as an aromatase inhibitor, particularly in the context of estrogen-dependent conditions such as breast cancer. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

YM 511 belongs to a class of compounds known as triazole derivatives. Its mechanism involves the inhibition of aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens. By blocking this enzyme's activity, YM 511 effectively reduces estrogen levels, which is beneficial in treating hormone-sensitive cancers.

In Vitro Activity

Research has demonstrated that YM 511 exhibits significant inhibitory effects on aromatase activity. In a study by Kawai et al. (1997), the compound was shown to have an IC50 value of approximately 0.15 nM , indicating potent inhibition of aromatase derived from human placenta . This level of potency suggests that YM 511 could be a viable candidate for therapeutic applications in estrogen-dependent diseases.

In Vivo Activity

In vivo studies further support the efficacy of YM 511. For instance, in experiments involving pregnant mare serum gonadotropin (PMSG)-stimulated rats, YM 511 demonstrated an 82% reduction in estrogen synthesis when administered at a dose of 10 mg/kg . Such results highlight its potential for clinical application in managing conditions like breast cancer.

Comparative Biological Activity

To provide context for YM 511's biological activity, a comparison with related compounds is useful. The following table summarizes the IC50 values for various aromatase inhibitors:

CompoundIC50 (nM)Mechanism of Action
YM 5110.15Aromatase inhibition
YM 5530.038Aromatase inhibition
STX6810.82Aromatase and sulfatase inhibition

YM 553 is noted for its superior potency compared to YM 511 but both compounds are promising candidates for further development in hormone-dependent therapies .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of aromatase inhibitors like YM 511 in treating breast cancer:

  • Case Study A : A clinical trial involving postmenopausal women with estrogen receptor-positive breast cancer indicated that patients treated with aromatase inhibitors experienced significantly reduced tumor sizes compared to those on placebo.
  • Case Study B : Another study highlighted the effectiveness of combining YM 511 with other therapeutic agents, resulting in enhanced overall survival rates among participants.

These studies emphasize the potential role of YM 511 not only as a standalone treatment but also as part of combination therapy regimens.

Propiedades

IUPAC Name

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPPBTSXFROGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164121
Record name YM511 (pharmaceutical)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148869-05-0
Record name YM511 (pharmaceutical)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM511 (pharmaceutical)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-511
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

40 Milliliters of acetonitrile was added to 3.15 g of 4-[N-(4-cyanophenyl)amino]-4H-1,2,4-triazole, 4.25 g of 4-bromobenzyl bromide and 3.52 g of anhydride potassium carbonate and the mixture was stirred for 2 hours at room temperature. The solvent was removed by distillation under reduced pressure, and water was added to the residue formed, which was then extracted with chloroform. The chloroform layer separated was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The residue was purified by silica gel column chromatography to give crude crystals from the chloroform/methanol (100/1) eluate. The crude crystals were recrystallized from ethanol to give 3.92 g of 4-[N-(4-bromobenzyl)-N-(4-cyanophenyl)amino]-4H-1,2,4-triazole.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride potassium carbonate
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM 511
Reactant of Route 2
Reactant of Route 2
YM 511
Reactant of Route 3
Reactant of Route 3
YM 511
Reactant of Route 4
Reactant of Route 4
YM 511
Reactant of Route 5
YM 511
Reactant of Route 6
YM 511

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.